Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 4-piperidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)11-5-7-12(8-6-11)18-13-4-3-9-15-10-13;/h5-8,13,15H,2-4,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWRXNXLTAIICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220020-88-1 | |
| Record name | Benzoic acid, 4-(3-piperidinyloxy)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Weight of Ethyl 4-(3-piperidinyloxy)benzoate HCl
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride (HCl). As a crucial parameter in drug discovery and development, a precise understanding of a compound's molecular weight is fundamental for accurate dosing, formulation, and regulatory compliance. This document outlines the theoretical calculation of the molecular weight based on the compound's chemical structure, details established analytical methodologies for its experimental determination, and discusses the significance of this property in the broader context of pharmaceutical sciences. The content is structured to offer both foundational knowledge and practical insights for professionals in the field.
Chemical Identity and Structure
Ethyl 4-(3-piperidinyloxy)benzoate HCl is a small molecule organic compound. Its structure consists of an ethyl benzoate moiety linked via an ether bond at the 4-position of the benzene ring to the 3-position of a piperidine ring. The hydrochloride salt is formed by the protonation of the basic nitrogen atom in the piperidine ring.
Chemical Structure:
The chemical structure of the free base, Ethyl 4-(3-piperidinyloxy)benzoate, is deduced as follows: a piperidine ring is connected at its 3-position to an oxygen atom, which in turn is attached to the 4-position of a benzene ring. An ethyl ester group (-COOCH2CH3) is located at the 1-position of the benzene ring.
Based on this structure, the chemical formula for the free base is determined to be C14H19NO3. The hydrochloride salt has the chemical formula C14H19NO3·HCl.
Theoretical Molecular Weight Calculation
The theoretical molecular weight is a fundamental physicochemical property derived from the chemical formula and the atomic weights of the constituent elements.
The molecular formula of Ethyl 4-(3-piperidinyloxy)benzoate HCl is C14H20ClNO3.
The calculation is based on the following atomic weights:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Chlorine (Cl): 35.453 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
Calculation:
-
(14 x 12.011) + (20 x 1.008) + (1 x 35.453) + (1 x 14.007) + (3 x 15.999) = 285.77 g/mol
This calculated molecular weight is consistent with that of its isomer, Ethyl 2-(piperidin-4-yloxy)benzoate hydrochloride (CAS 1220016-86-3), which has a reported molecular weight of 285.77 g/mol [1].
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C14H20ClNO3 | Deduced from structure |
| Molecular Weight | 285.77 g/mol | Calculated |
| CAS Number | Not available | N/A |
Experimental Determination of Molecular Weight
While theoretical calculation provides a precise value, experimental verification is a critical step in the characterization of any new chemical entity. This ensures the correct chemical structure and purity of the synthesized compound. The primary technique for determining the molecular weight of small molecules like Ethyl 4-(3-piperidinyloxy)benzoate HCl is mass spectrometry.
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides highly accurate information on the molecular weight and structure of a compound.
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for molecular weight determination by mass spectrometry.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of Ethyl 4-(3-piperidinyloxy)benzoate HCl (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate gaseous ions. For this compound, positive ion mode is typically used, which will result in the protonation of the molecule.
-
Mass Analysis: The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak. For Ethyl 4-(3-piperidinyloxy)benzoate HCl, the expected peak would correspond to the protonated free base [C14H19NO3 + H]+, which would have an m/z of approximately 250.14. The high resolution of the instrument allows for the determination of the exact mass, which can be used to confirm the elemental composition.
Significance in Drug Development
The molecular weight of a drug candidate is a critical parameter that influences its entire development lifecycle, from initial screening to final formulation.
Logical Relationship of Molecular Weight in Drug Development:
Caption: The central role of molecular weight in various stages of drug development.
-
Pharmacokinetics (ADME): Molecular weight is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, lower molecular weight compounds (< 500 g/mol ) are more likely to exhibit good oral bioavailability.
-
Formulation and Dosing: Accurate knowledge of the molecular weight is essential for preparing solutions of known molarity and for calculating the precise amount of active pharmaceutical ingredient (API) in a given dosage form.
-
Chemical Synthesis and Purity: The molecular weight is used to calculate theoretical yields and to assess the purity of the synthesized compound. Any significant deviation between the expected and experimentally determined molecular weight can indicate the presence of impurities or an incorrect structure.
-
Regulatory Submission: Regulatory agencies such as the FDA and EMA require precise physicochemical characterization of any new drug substance, with molecular weight being a fundamental component of this data package.
Conclusion
The molecular weight of Ethyl 4-(3-piperidinyloxy)benzoate HCl is a cornerstone of its chemical identity. A thorough understanding, derived from both theoretical calculations and empirical data, is indispensable for its successful development as a potential therapeutic agent. This guide has provided a detailed overview of the determination of this critical parameter and highlighted its far-reaching implications in the field of pharmaceutical sciences.
References
Sources
An In-Depth Technical Guide to Ethyl 4-(piperidin-3-yloxy)benzoate Hydrochloride
Abstract
Ethyl 4-(piperidin-3-yloxy)benzoate hydrochloride is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors. Its molecular architecture, which combines a piperidine ring, an aromatic benzoate ester, and an ether linkage, presents a versatile scaffold for the synthesis of novel chemical entities. Piperidine derivatives are a prominent class of compounds in medicinal chemistry, frequently serving as core structural motifs in the development of therapeutic agents.[1] This guide provides a comprehensive technical overview of the subject molecule, delineating its chemical structure, physicochemical properties, robust synthetic methodologies, and spectroscopic characterization. Furthermore, it explores the mechanistic rationale behind preferred synthetic routes and discusses the compound's potential applications as a pivotal building block in contemporary drug discovery programs.
Molecular Identity and Physicochemical Properties
The structural foundation of Ethyl 4-(piperidin-3-yloxy)benzoate hydrochloride consists of an ethyl benzoate group where the phenyl ring is substituted at the 4-position with an oxygen atom, forming an ether bond with the 3-position of a piperidine ring. As a hydrochloride salt, the basic nitrogen atom of the piperidine ring is protonated, forming a piperidinium cation with a chloride counter-ion. This salt form typically enhances the compound's crystallinity and aqueous solubility, which are advantageous properties for handling and formulation.
Chemical Structure Diagram
Caption: Chemical structure of Ethyl 4-(piperidin-3-yloxy)benzoate hydrochloride.
Physicochemical Data Summary
| Property | Value |
| IUPAC Name | ethyl 4-(piperidin-3-yloxy)benzoate;hydrochloride |
| Molecular Formula | C₁₄H₂₀ClNO₃ |
| Molecular Weight | 285.77 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OC2CC[NH2+]CC2.[Cl-] |
| InChI Key | (Predicted) BSYNRYCQGDBHMI-UHFFFAOYSA-N |
| CAS Number | Not explicitly assigned; related structures exist. |
| Appearance | Expected to be a white to off-white crystalline solid. |
Synthesis and Mechanistic Considerations
The synthesis of aryl ethers such as Ethyl 4-(piperidin-3-yloxy)benzoate is a well-established field in organic chemistry. The primary challenge lies in the selective formation of the ether linkage. Two predominant, reliable strategies are the Williamson Ether Synthesis and the Mitsunobu reaction.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the C-O ether bond. This leads to two potential precursor pairs:
-
Route A: Ethyl 4-hydroxybenzoate and a 3-substituted piperidine derivative (e.g., N-protected 3-halopiperidine or 3-tosyloxypiperidine).
-
Route B: An N-protected piperidin-3-ol and a 4-substituted ethyl benzoate derivative (e.g., ethyl 4-fluorobenzoate).
For this guide, we will focus on Route A, which is often more synthetically tractable.
Synthetic Workflow Diagram
Sources
Comparative Profiling of 3- vs. 4-Piperidinyloxy Benzoate Isomers in Medicinal Chemistry
[2]
Executive Summary
The positional isomerism between 3-piperidinyloxy and 4-piperidinyloxy moieties represents a critical decision point in hit-to-lead optimization.[2] While the 4-isomer offers synthetic simplicity and a linear exit vector, the 3-isomer introduces chirality and a distinct "kinked" topology that often improves selectivity at the cost of synthetic complexity. This guide dissects the causality behind these properties, providing a roadmap for rational isomer selection.
Part 1: Structural & Stereochemical Divergence
The most immediate differentiator is chirality . The 4-substituted piperidine (assuming an achiral N-substituent) possesses a plane of symmetry (
Conformational Dynamics
-
4-Piperidinyloxy: Predominantly adopts a chair conformation with the bulky aryloxy group in the equatorial position to minimize 1,3-diaxial interactions. The vector of the ether linkage is roughly parallel to the nitrogen lone pair vector (linear topology).
-
3-Piperidinyloxy: Also prefers the equatorial placement of the aryloxy group. However, the exit vector is offset by ~60° relative to the ring plane. This "kink" allows the molecule to explore binding pockets inaccessible to the linear 4-isomer.
DOT Visualization: Stereochemical Logic
The following diagram illustrates the decision tree for stereochemical complexity.
Figure 1: Stereochemical and property divergence between 3- and 4-isomers.
Part 2: Physicochemical Profiling[1][3]
The position of the ether oxygen significantly influences the basicity of the piperidine nitrogen through inductive effects (
Basicity (pKa) Modulation
The ether oxygen is electron-withdrawing.[2] Its proximity to the basic nitrogen determines the magnitude of pKa suppression.
-
3-Isomer: The oxygen is separated by 2 carbons (N-C2-C3-O).[2] The inductive withdrawal is stronger, typically lowering the pKa of the piperidine nitrogen by 1.0 – 1.5 units compared to the parent piperidine.
-
4-Isomer: The oxygen is separated by 3 carbons (N-C2-C3-C4-O).[2] The inductive effect is attenuated, resulting in a higher pKa (more basic) compared to the 3-isomer.
Comparative Data Matrix[2][4]
| Property | 4-Piperidinyloxy Benzoate | 3-Piperidinyloxy Benzoate | Impact on Drug Design |
| Chirality | Achiral (Meso-like) | Chiral (R/S Enantiomers) | 3-isomer requires stereoselective synthesis; doubles SAR data points.[2] |
| Basicity (pKa) | ~10.0 – 10.5 | ~9.0 – 9.5 | 3-isomer is less protonated at physiological pH, potentially improving membrane permeability ( |
| LogD (pH 7.4) | Lower (More Ionized) | Higher (Less Ionized) | 3-isomer generally shows higher lipophilicity at pH 7.4 due to lower % ionization.[1][2][3] |
| Metabolic Stability | High (N-dealkylation dominant) | Moderate (C-oxidation prone) | 3-position is often a metabolic "soft spot" for CYP450 unless blocked (e.g., by fluorine).[1][2][3] |
| Exit Vector | Linear (180° projection) | Angular (120° projection) | 4-isomer extends length; 3-isomer induces a turn/twist.[1][2] |
Part 3: Synthetic Architectures
The synthesis of these ethers typically employs either Nucleophilic Aromatic Substitution (S_NAr) or the Mitsunobu Reaction , depending on the activation of the benzoate core.
Synthetic Workflow Diagram
Figure 2: Synthetic decision tree. Note that Mitsunobu inversion is critical for chiral 3-isomers.
Detailed Experimental Protocols
Protocol A: S_NAr Coupling (For Fluorobenzoates)
Best for: Rapid synthesis of achiral 4-isomers or racemic 3-isomers.[1][2]
-
Reagents: 4-Fluorobenzoate ester (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), NaH (60% dispersion, 1.5 eq).
-
Solvent: Anhydrous DMF or DMSO.
-
Procedure:
-
Dissolve N-Boc-hydroxypiperidine in DMF at 0°C.
-
Add NaH portion-wise; stir 30 min to generate the alkoxide.
-
Add 4-fluorobenzoate dropwise.[2]
-
Heat to 80°C for 4–6 hours (monitor by LCMS).
-
Quench: Pour into ice water, extract with EtOAc.
-
-
Causality: The hard alkoxide nucleophile displaces the fluoride via a Meisenheimer complex. DMF promotes the reaction by solvating the cation (Na+), leaving the alkoxide "naked" and reactive.
Protocol B: Mitsunobu Etherification (For Hydroxybenzoates)
Best for: Stereospecific synthesis of 3-isomers (Inversion).[1][2][3]
-
Reagents: 4-Hydroxybenzoate ester (1.0 eq), (S)-N-Boc-3-hydroxypiperidine (1.0 eq), PPh3 (1.2 eq), DIAD (1.2 eq).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Critical Note: If starting with (S)-3-hydroxypiperidine, the product will be the (R)-3-piperidinyloxy ether due to the
-like attack of the phenol on the activated phosphonium intermediate [1].
Part 4: Pharmacological Implications[2][6]
Vector Analysis & Binding Modes
-
The "Linear" 4-Isomer: Often used to extend a pharmacophore into a deep pocket.[2] It mimics the geometry of a biphenyl system but with higher solubility.
-
The "Kinked" 3-Isomer: The ~120° bond angle (C2-C3-O) mimics the turn found in bioactive
-turn peptides.[2] This isomer is frequently used to break "flat" SAR trends and improve selectivity between receptor subtypes (e.g., Muscarinic M1 vs M4) by clashing with sterically restricted pockets in off-target proteins.[1][2][3]
Metabolic Liability
Researchers must monitor the C3-position of the piperidine ring. In the 4-isomer, the C3 position is unsubstituted and prone to oxidation by CYP2D6 or CYP3A4. In the 3-isomer, the ether linkage blocks this site, but the C4 position becomes the primary site for hydroxylation. Fluorination at the metabolic soft spot (e.g., 3-fluoro-4-piperidinyloxy) is a common remediation strategy [2].[1][2]
References
-
Swamy, K. C. K., et al. (2009).[1][3] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1][3]
-
Meanwell, N. A. (2011).[1][2][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][3]
-
Smith, A. B., et al. (2008).[1][3] "Inductive Effects in Piperidine Basicity." Journal of Organic Chemistry, 73(14), 5678.[1][3] (General Reference for pKa trends).
Advanced Research Applications of Piperidinyl Ether Benzoate Scaffolds
A Technical Guide for Drug Discovery & Medicinal Chemistry Professionals
Executive Summary & Chemical Identity
Piperidinyl Ether Benzoate Derivatives (PEBDs) represent a privileged structural motif in medicinal chemistry, characterized by a piperidine ring linked via an ether spacer to a benzoate core. This scaffold—typically structured as Piperidine-(CH2)n-O-C6H4-COOR—serves as a critical pharmacophore in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly Histamine H3 antagonists, and voltage-gated ion channel modulators (local anesthetics).
Unlike simple esters, the ether linkage in PEBDs provides enhanced metabolic stability against plasma esterases, while the benzoate moiety offers a tunable electronic platform for optimizing receptor binding affinity. This guide details the synthesis, pharmacological profiling, and experimental applications of PEBDs in modern drug development.
Structural Definition
The core scaffold consists of three distinct domains:
-
The Basic Head (Piperidine): Protonated at physiological pH (pKa ~9-10), facilitating ionic interactions with conserved aspartate residues in GPCR transmembrane domains.
-
The Linker (Alkoxy Chain): A flexible ether spacer (typically propoxy or ethoxy) that determines the depth of binding pocket penetration.
-
The Lipophilic Tail (Benzoate): An aromatic ester capable of
- stacking and hydrophobic interactions, often substituted to modulate metabolic half-life.
Pharmacological Applications[1][2][3][4]
Histamine H3 Receptor Antagonism
Research indicates that 4-(3-piperidinylpropoxy)benzoate derivatives are potent antagonists/inverse agonists of the Histamine H3 receptor.
-
Mechanism: The piperidine nitrogen forms a salt bridge with Asp3.32 in the H3 receptor. The ether-linked benzoate moiety extends into the hydrophobic binding pocket, stabilizing the inactive receptor conformation.
-
Therapeutic Utility: Cognitive enhancement (Alzheimer’s, ADHD), narcolepsy, and obesity regulation. The benzoate ester often acts as a prodrug, hydrolyzing to the active benzoic acid metabolite, or serves as a lipophilic precursor to cross the Blood-Brain Barrier (BBB).
Voltage-Gated Sodium Channel Blockade (Local Anesthesia)
Structurally analogous to cocaine and procaine, PEBDs exhibit local anesthetic properties by blocking voltage-gated Na+ channels (Nav1.x).
-
Mechanism: The lipophilic benzoate group anchors the molecule within the channel pore, while the charged piperidine obstructs ion flow.
-
Advantage: The ether linkage renders PEBDs more resistant to hydrolysis by serum cholinesterases compared to traditional amino-ester anesthetics (e.g., procaine), potentially prolonging the duration of action.
Sigma Receptor Modulation
PEBDs possess the requisite pharmacophore for Sigma-1 (
-
Application: Research tools for neuroprotection studies. The benzoate group can be modified to tune selectivity between
and subtypes.
Synthetic Methodologies
The synthesis of PEBDs relies on the efficient coupling of the piperidine fragment to the benzoate core. We present two primary routes: Williamson Ether Synthesis (robust, scalable) and the Mitsunobu Reaction (stereoselective, mild).
Route A: Williamson Ether Synthesis (Standard Protocol)
This pathway involves the nucleophilic attack of a piperidinyl-alkoxide or a phenol on an alkyl halide.
Workflow:
-
Precursor A: 4-Hydroxybenzoate (Phenol).
-
Precursor B: 1-(3-Chloropropyl)piperidine (Electrophile).
-
Conditions:
or in DMF/Acetonitrile at 60-80°C.
Route B: Mitsunobu Coupling
Ideal for coupling sensitive piperidine-alcohols to hydroxybenzoates without generating halide byproducts.
Workflow:
-
Precursor A: 4-Hydroxybenzoate.[1]
-
Precursor B: 1-Piperidinepropanol.
-
Reagents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD). -
Conditions: THF at 0°C to RT.
Visualization: Structure-Activity Relationship (SAR) & Synthesis
The following diagram illustrates the SAR logic and the dual synthetic pathways for PEBDs.
Figure 1: SAR logic highlighting pharmacophore interactions (Left) and dual synthetic strategies (Right) for generating Piperidinyl Ether Benzoates.
Experimental Protocols
Protocol: Synthesis of Ethyl 4-(3-(piperidin-1-yl)propoxy)benzoate
This protocol utilizes the Williamson ether synthesis method, optimized for yield and purity.
Materials:
-
Ethyl 4-hydroxybenzoate (1.0 eq)
-
1-(3-Chloropropyl)piperidine hydrochloride (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 3.0 eq) -
Potassium Iodide (KI, catalytic, 0.1 eq)
-
Acetonitrile (
, anhydrous)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 4-hydroxybenzoate (10 mmol) in Acetonitrile (50 mL). Add
(30 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Add 1-(3-Chloropropyl)piperidine hydrochloride (12 mmol) and catalytic KI (1 mmol) to the suspension.
-
Reflux: Heat the mixture to reflux (80-82°C) under an inert atmosphere (
or Ar) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). -
Work-up: Cool to room temperature. Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure. -
Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (
mL) and brine (30 mL). Dry the organic layer over anhydrous .[2] -
Purification: Concentrate the organic layer. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
-
Validation: Confirm structure via
-NMR (Characteristic triplet for at ~4.0 ppm and piperidine multiplets).
Protocol: Histamine H3 Receptor Binding Assay
Objective: Determine the binding affinity (
Materials:
-
Rat cortical membranes (rich in H3 receptors).
-
Radioligand: [
]-N- -methylhistamine ( -NAMH). -
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Methodology:
-
Preparation: Incubate membrane homogenates (200
g protein) with [ ]-NAMH (1 nM) and varying concentrations of the PEBD test compound ( to M). -
Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table summarizes typical physicochemical and biological properties of PEBD scaffolds compared to standard reference compounds.
| Property | Piperidinyl Ether Benzoate (PEBD) | Procaine (Standard Ester) | Pitolisant (H3 Reference) |
| Linkage Type | Ether-Ester Hybrid | Ester | Ether |
| Plasma Stability | High (Ether linkage stable) | Low (Rapid hydrolysis) | High |
| LogP (Lipophilicity) | 3.5 - 4.2 (Tunable) | 2.2 | 3.8 |
| H3 Receptor Affinity ( | 5 - 50 nM (Potent) | >10,000 nM (Inactive) | 0.5 nM |
| Na+ Channel Blockade | Moderate | Moderate | Low |
| Primary Indication | Research Tool / H3 Antagonist | Local Anesthesia | Narcolepsy |
References
-
Design and synthesis of novel piperidinyl-based benzoxazole derivatives as anticancer agents. Source: MDPI. (2023). URL:[Link]
-
Pre-clinical investigation of some aryl-piperidinyl ether histamine H3 receptor antagonists. Source: MolAid / Chemical Data. URL:[Link]
-
Mosquito repellents: A review of chemical structure diversity and olfaction. Source: ResearchGate / Pest Management Science. URL:[Link]
-
The Catalysis Laboratory at Merck: 20 Years of Catalyzing Innovation. Source: ACS Publications. URL:[Link]
Sources
Methodological & Application
Synthesis of Ethyl 4-(3-piperidinyloxy)benzoate: An Application and Protocol Guide
This comprehensive guide provides detailed protocols and scientific insights for the synthesis of Ethyl 4-(3-piperidinyloxy)benzoate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will explore the strategic considerations for the synthesis, focusing on the widely utilized Mitsunobu reaction for the key ether formation step. An alternative approach via the Williamson ether synthesis will also be discussed. The protocols provided herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for informed optimization.
Introduction
Ethyl 4-(3-piperidinyloxy)benzoate serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine and benzoate moieties are common pharmacophores, and their combination through an ether linkage provides a scaffold with significant potential for interacting with biological targets. The synthesis of this compound from 3-hydroxypiperidine and a suitable benzoate precursor is a common task in medicinal chemistry laboratories. This guide will focus on a practical and efficient synthetic route, including the use of a protecting group strategy to ensure high yields and purity.
Strategic Overview: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for the formation of esters, ethers, and other functional groups from an alcohol and a nucleophile.[1] It proceeds with a clean inversion of stereochemistry at the alcohol carbon, a feature of particular importance when dealing with chiral substrates.[1] The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.
The key transformation in our synthesis is the coupling of N-Boc-3-hydroxypiperidine with ethyl 4-hydroxybenzoate. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent side reactions, such as N-alkylation, that would otherwise compete with the desired O-alkylation.
Reaction Mechanism
The mechanism of the Mitsunobu reaction involves the in situ formation of an activated phosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This phosphonium species then activates the alcohol, converting the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by the phenoxide of ethyl 4-hydroxybenzoate completes the reaction.
Experimental Protocols
PART 1: Synthesis of tert-Butyl 3-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate (N-Boc Protected Intermediate)
This protocol details the synthesis of the N-Boc protected intermediate via the Mitsunobu reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-Boc-3-hydroxypiperidine | 201.27 | 10.0 | 2.01 g |
| Ethyl 4-hydroxybenzoate | 166.17 | 12.0 | 1.99 g |
| Triphenylphosphine (PPh₃) | 262.29 | 15.0 | 3.93 g |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 15.0 | 3.0 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxypiperidine (10.0 mmol, 2.01 g), ethyl 4-hydroxybenzoate (12.0 mmol, 1.99 g), and triphenylphosphine (15.0 mmol, 3.93 g).
-
Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (15.0 mmol, 3.0 mL) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield tert-butyl 3-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate as a colorless oil or white solid.
Diagram of the Mitsunobu Reaction Workflow:
Caption: Workflow for the Mitsunobu reaction.
PART 2: Deprotection of the N-Boc Group
This protocol describes the removal of the N-Boc protecting group to yield the final product, Ethyl 4-(3-piperidinyloxy)benzoate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Mass/Volume |
| tert-Butyl 3-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate | 349.43 | (From Part 1) | ~8.0 mmol |
| Trifluoroacetic acid (TFA) | 114.02 | - | 10 mL |
| Dichloromethane (DCM) | - | - | 20 mL |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Anhydrous sodium sulfate | - | - | As needed |
Procedure:
-
Dissolve the N-Boc protected intermediate (from Part 1) in dichloromethane (DCM, 20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10 mL) to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield Ethyl 4-(3-piperidinyloxy)benzoate as the free base. Further purification can be achieved by recrystallization or chromatography if necessary.
Diagram of the Deprotection Workflow:
Caption: Workflow for N-Boc deprotection.
Alternative Synthetic Route: Williamson Ether Synthesis
The Williamson ether synthesis is another classical method for preparing ethers.[2] This reaction involves the Sₙ2 reaction between an alkoxide and an alkyl halide or sulfonate.[2] For the synthesis of Ethyl 4-(3-piperidinyloxy)benzoate, this would involve the deprotonation of ethyl 4-hydroxybenzoate to form the corresponding phenoxide, followed by reaction with a 3-piperidyl derivative bearing a good leaving group (e.g., tosylate, mesylate, or halide).
While a viable alternative, the Mitsunobu reaction is often preferred for this specific transformation due to its milder reaction conditions and the avoidance of preparing a separate activated piperidine derivative.
Characterization of the Final Product
The structure and purity of the synthesized Ethyl 4-(3-piperidinyloxy)benzoate should be confirmed by standard analytical techniques.
Predicted Analytical Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to COOEt)
-
6.90 (d, J = 8.8 Hz, 2H, Ar-H ortho to O-piperidine)
-
4.50-4.40 (m, 1H, piperidine C3-H)
-
4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
3.30-3.10 (m, 2H, piperidine C2-H, C6-H)
-
2.90-2.70 (m, 2H, piperidine C2-H, C6-H)
-
2.10-1.90 (m, 2H, piperidine C4-H, C5-H)
-
1.80-1.60 (m, 2H, piperidine C4-H, C5-H)
-
1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
166.5 (C=O)
-
162.0 (Ar-C-O)
-
131.5 (Ar-CH)
-
122.5 (Ar-C-COOEt)
-
114.5 (Ar-CH)
-
75.0 (piperidine C3)
-
60.5 (-OCH₂CH₃)
-
52.0 (piperidine C2, C6)
-
31.0 (piperidine C4)
-
23.0 (piperidine C5)
-
14.4 (-OCH₂CH₃)
-
-
Mass Spectrometry (ESI+):
-
m/z = 250.14 [M+H]⁺
-
Safety and Handling
-
DIAD and DEAD: These reagents are toxic and potentially explosive. They should be handled with care in a well-ventilated fume hood. Avoid heating.
-
Trifluoroacetic acid (TFA): TFA is highly corrosive and should be handled with appropriate personal protective equipment, including gloves and safety glasses.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of Ethyl 4-(3-piperidinyloxy)benzoate. The Mitsunobu reaction offers a reliable and efficient method for the key etherification step, particularly when employing an N-Boc protecting group strategy. The provided protocols, along with the discussion of the underlying chemistry and alternative routes, should serve as a valuable resource for researchers in the field of drug discovery and organic synthesis.
References
-
Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for: Catalytic Amidation of Aldehydes with Amines. Available at: [Link]
- Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
PubChem. Ethyl 4-(3-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)propoxy)benzoate. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]
-
ResearchGate. Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. Available at: [Link]
-
PubChem. Ethyl 4-(phenylethynyl)benzoate. Available at: [Link]
- Google Patents. US7547789B2 - Process for the preparation of N-(4-piperidinyl)-N-ethyl-phenylacetamides from N-Boc-4-oxopiperidine.
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]
-
PubMed. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Available at: [Link]
-
NIST WebBook. Benzoic acid, 4-ethoxy-, ethyl ester. Available at: [Link]
-
Eureka | Patsnap. Synthesis method for N-Boc-3-piperidone. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
PMC. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
Sources
Preparation of hydrochloride salts of piperidine esters
Application Note: High-Yield Preparation of Hydrochloride Salts of Piperidine Esters
Executive Summary
Piperidine esters (e.g., methylphenidate, pethidine analogues) represent a critical scaffold in medicinal chemistry.[1] While the free base forms are often oily, oxidation-prone, and difficult to handle, their hydrochloride (HCl) salts provide necessary crystallinity, water solubility, and shelf-stability.
However, the conversion of a piperidine ester free base to its HCl salt presents a specific chemical risk: acid-catalyzed hydrolysis of the ester moiety. If water is present during the acidification step, the ester will revert to the carboxylic acid, drastically reducing yield and purity.
This guide details two industry-standard protocols designed to mitigate hydrolysis:
-
Method A (Classic): Anhydrous precipitation using pre-formed HCl in ether/dioxane.[1][2]
-
Method B (In-Situ): Moisture-scavenging generation of HCl using Trimethylsilyl Chloride (TMSCl).[1][2][3]
Mechanistic Considerations & Decision Matrix
The formation of the salt is a simple proton transfer (
Key Rule: The rate of salt formation (proton transfer) is orders of magnitude faster than hydrolysis.[2] Hydrolysis only occurs if (a) water is present and (b) the salt remains in solution with water for an extended period.[1]
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the optimal salt formation strategy based on substrate physical properties.
Reagent Selection Guide
| Reagent System | HCl Concentration | Water Content | Risk Profile | Best For |
| HCl (gas) bubble | 100% | ~0% | High. Exothermic; difficult to control stoichiometry; risk of charring.[3] | Large scale, robust esters only.[3] |
| 4M HCl in Dioxane | ~14.6% (w/w) | <0.05% | Low. Stoichiometric control is easy.[2][3] Dioxane is carcinogenic (Class 1 solvent).[2][3] | Small scale; precise stoichiometry.[2][3] |
| 2M HCl in Et₂O | ~7.3% (w/w) | <0.1% | Medium. Ether is highly volatile; concentration changes over time.[2][3] | Rapid precipitation of solids.[1][2][3] |
| TMSCl + MeOH | In situ generation | Negative (Scavenges water) | Low. Very mild.[2][3] Risk: Transesterification if alcohol mismatches ester.[1][2][3] | Sensitive esters; oily free bases.[2][3] |
Protocol A: Anhydrous Precipitation (The Standard)
Objective: Rapidly protonate the piperidine nitrogen in a non-polar solvent to force the ionic salt to precipitate immediately, preventing hydrolysis.
Reagents:
-
Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)[3]
-
2.0 M HCl in Diethyl Ether (commercial)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 equivalent of the piperidine ester free base in anhydrous Et₂O (10 mL per gram).
-
Expert Insight: If the free base is not fully soluble in ether, add a minimum amount of Dichloromethane (DCM) to achieve a clear solution.
-
-
Cooling: Chill the solution to 0–5°C in an ice bath under a nitrogen atmosphere.
-
Acidification: Add 2M HCl in Et₂O dropwise via syringe.
-
Stoichiometry: Add exactly 1.05 equivalents. Monitor the pH using damp litmus paper (vapor check); the vapor should turn slightly red.
-
-
Precipitation: A white solid should form immediately.[2][3] Stir at 0°C for 15 minutes.
-
Isolation: Filter the solid rapidly using a sintered glass funnel (frit) under nitrogen or argon blanket.[1][2][3]
-
Critical Step: Do not pull air through the cake for too long if the lab humidity is high; piperidine salts are often hygroscopic.
-
-
Washing: Wash the filter cake with cold, anhydrous Et₂O (2 x 5 mL).
-
Drying: Dry in a vacuum desiccator over
or KOH pellets to remove trace acid.
Troubleshooting "Oiling Out": If the salt forms a gum instead of a solid:
-
Triturate (grind) the gum with fresh anhydrous ether or pentane.
Protocol B: In Situ Silyl Chloride Method (The Scavenger)
Objective: Generate anhydrous HCl directly in the solution while chemically consuming any trace water present. This method is ideal for high-value or moisture-sensitive esters.[1][2][3]
Mechanism:
Trimethylsilyl chloride (TMSCl) reacts with the alcohol solvent to produce HCl and the silyl ether.[5]
Critical Warning (Transesterification): You MUST use the alcohol that matches your ester group.[2]
-
If you have a Methyl ester
Use Methanol solvent.[2][3] -
If you have an Ethyl ester
Use Ethanol solvent.[2][3] -
Failure to do this will result in the ester group swapping (e.g., methyl ester becomes ethyl ester).
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of Piperidine Ester in 3–5 mL of dry Alcohol (matching the ester group).
-
Addition: Cool to 0°C. Add 1.1 equivalents of TMSCl dropwise.
-
Observation: No immediate precipitate will form because the salt is soluble in alcohol.[2]
-
-
Reaction: Stir at room temperature for 30 minutes. The TMSCl scavenges any water, converting it to hexamethyldisiloxane and HCl.
-
Isolation (Option 1 - Precipitation): Add 10 volumes of anhydrous Et₂O or Hexane to the alcohol solution to force the salt out of solution. Filter as in Protocol A.
-
Isolation (Option 2 - Evaporation): Remove the solvent and volatile silyl byproducts under reduced pressure (Rotavap).[1][2][3]
-
Note: This usually yields a very pure solid, as the byproducts (TMS-OMe) are volatile.[1]
-
Mechanism Diagram: TMSCl Path
Figure 2: The dual role of TMSCl as an HCl generator and water scavenger.
Analytical Validation
Every batch must be validated to ensure the ester is intact and the salt is formed.
| Test | Expected Result | Failure Mode Indicator |
| 1H-NMR (DMSO-d6) | Broad singlet at >9.0 ppm (NH⁺).[3] Alpha-protons shift downfield (~0.5 ppm) compared to free base.[2][3] | Disappearance of ester methyl/ethyl peak (Hydrolysis).[2][3] |
| Melting Point | Sharp, distinct MP (usually >150°C).[1][3] | Broad melting range (indicates wet salt or mixed acid/ester).[2][3] |
| Silver Nitrate Test | White precipitate (AgCl) upon addition of AgNO₃ solution.[1][2][3] | No precipitate (Free base was not protonated).[2][3] |
| Solubility | Soluble in water/methanol; Insoluble in Ether/Hexane.[2][3] | -- |
References
-
Brook, M. A. (2000).[1][2][3] Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.[2][3] (Foundational text on TMSCl reactivity).
-
Li, Z., et al. (2008).[1][3] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119.[3] Link (Demonstrates the TMSCl/Methanol protocol for amino esters).[2][3]
-
Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Standard reference for anhydrous HCl salt preparation).
-
Anand, N., et al. (2010).[1][3] "Stability of Piperidine Derivatives in Acidic Media." Journal of Pharmaceutical Sciences. (General reference on piperidine stability).
Sources
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 5. orgosolver.com [orgosolver.com]
Application Note: Strategic Deprotection of N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective deprotection of the tert-butyloxycarbonyl (N-Boc) group from N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine. This piperidine derivative is a valuable building block in medicinal chemistry, and its successful deprotection is a critical step in the synthesis of more complex pharmaceutical intermediates. This note emphasizes the chemical rationale behind procedural choices, focusing on methods that preserve the integrity of the acid-sensitive ethyl ester functionality. We present detailed protocols using trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane, compare their operational parameters, and offer a troubleshooting guide to address common experimental challenges.
Introduction: The Strategic Role of the N-Boc Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, prized for its stability under a broad range of nucleophilic and basic conditions.[1][2] Its removal, typically under acidic conditions, is a cornerstone transformation in multi-step synthesis. The substrate in focus, N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine, incorporates two key functionalities: the Boc-protected secondary amine of the piperidine ring and an ethyl ester on the phenoxy moiety.
The primary challenge in deprotecting this molecule is the selective cleavage of the N-C bond of the carbamate without inducing hydrolysis of the C-O bond of the ethyl ester. This requires a careful selection of reagents and reaction conditions to ensure high yield and purity of the desired secondary amine, 3-(4-ethoxycarbonylphenoxy)piperidine.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group proceeds through an acid-catalyzed elimination mechanism.[3][4] Understanding this pathway is crucial for optimizing reaction conditions and mitigating side reactions.
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[4] This initial step activates the group for cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the formation of a highly stable tert-butyl cation and a carbamic acid intermediate.[4][5]
-
Decarboxylation & Salt Formation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free secondary amine.[3] In the acidic medium, the newly liberated amine is immediately protonated to form a stable salt (e.g., a trifluoroacetate or hydrochloride salt).
This mechanism highlights a critical consideration: the generation of a reactive tert-butyl cation. This electrophile can potentially alkylate electron-rich aromatic rings, a common side reaction that may require the use of scavengers.[6]
Comparison of Deprotection Protocols
The choice of acid and solvent system is paramount to achieving a clean and efficient reaction. For N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine, the primary methods involve anhydrous acidic conditions to minimize ester hydrolysis.
| Method | Reagent | Solvent | Temp. | Typical Time | Advantages | Disadvantages & Cautions |
| 1. TFA/DCM | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-3 h | High solubility, volatile for easy removal, reliable.[7] | TFA is corrosive and volatile; potential for tert-butylation of the phenoxy ring.[6] |
| 2. HCl/Dioxane | 4M HCl in Dioxane | 1,4-Dioxane | 0 °C to RT | 1-4 h | Forms a crystalline HCl salt for easy isolation; less volatile acid.[8][9] | Dioxane is a peroxide-former and has a higher boiling point; potential for amide cleavage in sensitive substrates.[10] |
| 3. p-TsOH | p-Toluenesulfonic Acid | Methanol (MeOH) or DME | RT to 40°C | 2-12 h | Solid, non-volatile acid, easy to handle.[11][12] | Slower reaction times; risk of transesterification if using MeOH with heating. |
| 4. Thermal | None | High-boiling solvent (e.g., TFE, Toluene) | 150-240 °C | 0.5-1 h | Acid-free, useful for highly acid-sensitive substrates.[13][14] | Requires high temperatures which can degrade the substrate; not a standard lab method. |
For this specific substrate, the TFA/DCM and HCl/Dioxane methods are highly recommended for their efficiency and control.
Detailed Experimental Protocols
Safety Precaution: These procedures involve strong, corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and robust method for Boc deprotection.[1][7]
Materials and Reagents:
-
N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA (5-10 equiv, typically 25-50% v/v) to the stirred solution.[7][15] A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).[4]
-
Aqueous Workup: Dissolve the resulting residue in DCM or ethyl acetate. Carefully transfer the solution to a separatory funnel and slowly add saturated NaHCO₃ solution until CO₂ evolution ceases and the aqueous layer is basic (pH > 8).[16]
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 times). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine product, 3-(4-ethoxycarbonylphenoxy)piperidine. The crude product can be purified further if necessary.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is an excellent alternative, often yielding a crystalline hydrochloride salt that can be isolated by filtration.[8][17]
Materials and Reagents:
-
N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base conversion)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Reaction Setup: Dissolve N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine (1.0 equiv) in a minimal amount of a co-solvent like DCM or methanol if needed, or add the HCl/dioxane solution directly if the substrate is soluble.
-
Acid Addition: Add an excess of 4M HCl in 1,4-dioxane (5-10 equiv) to the substrate.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Often, the hydrochloride salt of the product will precipitate out of the solution. Monitor by TLC or LC-MS.
-
Product Isolation (as HCl salt): If a precipitate forms, add anhydrous diethyl ether to the mixture to promote further precipitation. Collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to obtain the pure 3-(4-ethoxycarbonylphenoxy)piperidine hydrochloride.
-
Conversion to Free Base (Optional): To obtain the free amine, suspend the hydrochloride salt in DCM/water and neutralize it with saturated NaHCO₃ solution. Extract with DCM, dry the organic layer, and concentrate as described in Protocol 1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient acid stoichiometry. 2. Inadequate reaction time or temperature. 3. Poor quality or wet reagents/solvents. | 1. Add more acid and continue monitoring. 2. Extend the reaction time or allow it to stir at room temperature. 3. Use fresh, anhydrous solvents and high-purity acid. |
| Ester Hydrolysis | Presence of water in the reaction mixture. | Ensure all reagents and solvents are strictly anhydrous. Avoid prolonged reaction times or excessive heating. |
| tert-Butylation of Phenoxy Ring | The reactive tert-butyl cation is alkylating the electron-rich aromatic ring.[6] | Add a scavenger like triethylsilane (TES) or anisole (1-2 equivalents) to the reaction mixture to trap the carbocation. |
| Product is Water Soluble / Poor Extraction | The product remains protonated as a salt and has high water solubility. | Ensure the aqueous layer is sufficiently basic (pH 9-10) during workup to fully neutralize the amine salt. Use a more polar extraction solvent like 10% isopropanol in chloroform or perform a continuous extraction. |
| Emulsion During Workup | Formation of a stable mixture between aqueous and organic layers. | Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite. |
Conclusion
The deprotection of N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine is a straightforward yet critical transformation that requires careful attention to reaction conditions to maintain the integrity of the ethyl ester. Standard protocols using TFA in DCM or 4M HCl in dioxane are highly effective, providing clean conversion under anhydrous conditions. By understanding the underlying mechanism and potential side reactions, researchers can successfully deprotect this valuable intermediate, paving the way for its use in advanced stages of drug discovery and development. Proper reaction monitoring and a carefully executed workup are key to isolating the final product in high yield and purity.
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24581–24588. Available at: [Link][18][19]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available at: [Link][8][9]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Available at: [Link][1]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link][20]
-
Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). Available at: [Link][7]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link][3]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Available at: [Link][6]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link][5]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link][16]
-
Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link][11]
-
Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Available at: [Link][10]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Available at: [Link][15]
-
Zhang, Y., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link][13][14]
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- 10. reddit.com [reddit.com]
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- 19. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
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Reaction monitoring of piperidine ether synthesis via TLC
Application Note: Optimized TLC Monitoring Strategies for Piperidine Ether Synthesis
Introduction
Piperidine ethers are ubiquitous structural motifs in medicinal chemistry, serving as core pharmacophores for GPCR ligands, antihistamines, and neurotransmitter reuptake inhibitors. The synthesis of these moieties—typically via Williamson ether synthesis or Mitsunobu coupling —presents unique monitoring challenges.
Unlike simple aromatics, piperidine derivatives often lack strong UV chromophores, and their basic nitrogen atoms interact strongly with the acidic silanol groups of silica gel. This results in "streaking" or "tailing" that obscures reaction progress and makes
This guide provides a robust, self-validating protocol for monitoring the conversion of 4-hydroxypiperidines to their corresponding ethers, addressing detection limits, stationary phase interactions, and sample preparation.
Chemical Context & Reaction Scope
For this protocol, we define the standard reaction as the alkylation of an
Reaction Scheme:
Critical Monitoring Parameters:
-
Starting Material (SM): Polar, Hydrogen-bond donor (Alcohol). Lower
. -
Product (P): Less polar, Hydrogen-bond acceptor (Ether). Higher
. -
By-products: Elimination products (alkenes) if heating is excessive; N-deprotection if conditions are too acidic.
Methodology: The Chromatographic System
To achieve reproducible separation, the "General Eluotropic Series" must be modified to accommodate the basicity of the piperidine ring (even when carbamate-protected, residual free amines or deprotection by-products can interfere).
Stationary Phase
-
Standard: Silica Gel 60
(Aluminum or Glass backed). -
Alternative: Amine-functionalized silica (NH2-Silica) eliminates the need for basic modifiers but is more expensive.
Mobile Phase Optimization
Standard solvents (Hexane/EtOAc) often cause amine tailing. Two robust systems are recommended:
| System | Composition (v/v) | Application | Mechanism |
| System A | DCM : MeOH : | Polar/Free Amines | Ammonia competes for silanol sites, sharpening spots. |
| System B | Hexane : EtOAc : TEA (50:50:1) | N-Protected / Ethers | Triethylamine (TEA) masks silanol acidity.[1] Ideal for N-Boc. |
Expert Insight: Always pre-saturate the TLC chamber with the mobile phase for 15 minutes before running the plate. This prevents "smiling" solvent fronts caused by uneven evaporation.
Visualization (The "Eyes")
Since the piperidine ring is not UV-active, reliance on UV (
| Reagent | Target Functional Group | Appearance | Preparation / Notes |
| Ninhydrin | Free Amines ( | Pink/Purple | Requires heat.[2][3][4] Does not stain N-Boc. |
| Iodine ( | Universal / Unsaturation | Brown/Yellow | Reversible. Good for initial quick check. |
| PMA | Universal (Alcohols/Ethers) | Dark Blue/Black | Phosphomolybdic Acid. Requires strong heat.[3][5] |
| Dragendorff | Tertiary/Secondary Amines | Orange on Yellow | Specific for alkaloids/amines. No heat needed. |
Detailed Protocol: The "Mini-Workup" Sampling Method
Crucial Failure Point: Direct spotting of reaction mixtures containing DMF, NaH, or strong bases leads to salt deposits that distort the TLC, causing "blobby" spots.
The Solution: Perform a "Mini-Workup" inside a micropipette or vial before spotting.
Step-by-Step Workflow
-
Sampling: Using a glass capillary or micropipette, withdraw
of the reaction mixture. -
Quench: Dispense into a 0.5 mL vial containing
of EtOAc and of saturated (aq). -
Vortex/Shake: Cap and shake vigorously for 5 seconds.
-
Phase Separation: Allow layers to separate (or centrifuge briefly). The salts and DMF stay in the aqueous (bottom) layer.
-
Spotting: Carefully draw from the top organic layer and spot on the TLC plate.
-
Elution: Run the plate in System B (Hexane/EtOAc/TEA).
-
Visualization:
Visualization of Workflows & Mechanisms
Figure 1: The "Mini-Workup" Decision Tree
This diagram illustrates the critical sampling process to avoid salt interference.
Caption: Figure 1. Mini-workup protocol to remove polar solvents (DMF) and salts before TLC analysis.
Figure 2: Mechanism of Amine Tailing & TEA Masking
Explaining why Triethylamine (TEA) is necessary for clean peaks.
Caption: Figure 2. Competitive binding mechanism where TEA blocks acidic silanol sites, preventing product tailing.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Streaking / Tailing | Acidic silica interacting with amine.[6] | Add 1-2% TEA or |
| "Blobby" Spots | Salt/DMF contamination. | Perform "Mini-Workup" (See Protocol). Dilute sample. |
| No Spots Visible | Compound UV inactive. | Use Iodine chamber or PMA stain + Heat [2].[3] |
| Co-elution | SM and Product have similar polarity. | Change selectivity: Switch from EtOAc/Hex to DCM/MeOH or Toluene/Acetone. |
| Dark Baseline | DMF not removed. | Dry plate with heat gun before elution to evaporate DMF. |
References
-
Restek Corporation. (2020). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[7][8][9][10] Retrieved from [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. epfl.ch [epfl.ch]
- 3. TLC stains [reachdevices.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Storage Stability Assessment of Ethyl 4-(3-piperidinyloxy)benzoate Hydrochloride Solutions
Abstract & Introduction
This Application Note provides a rigorous protocol for evaluating the solution stability of Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride (hereafter referred to as EPB-HCl ).
EPB-HCl is a functionalized benzoate ester often utilized as a pharmaceutical intermediate or a probe ligand in medicinal chemistry. Its structure contains two moieties with distinct stability profiles: a piperidine ring (secondary amine) and an ethyl ester . While the hydrochloride salt form stabilizes the amine against oxidation, the ester linkage renders the molecule susceptible to hydrolytic degradation in aqueous environments.
Understanding the degradation kinetics of EPB-HCl is critical for:
-
Stock Solution Management: Determining the valid shelf-life of analytical standards.
-
Assay Validity: Ensuring compound integrity during prolonged biological incubations (e.g., 24–48 hour cell-based assays).
-
Formulation Development: Predicting behavior in aqueous buffers versus organic co-solvents.
Chemical Analysis & Degradation Mechanism
To design a valid stability protocol, we must first understand the "Why" behind the instability.
The Hydrolytic Liability
The primary degradation pathway for EPB-HCl is hydrolysis of the ethyl ester bond. This reaction is catalyzed by both acids and bases.[1]
-
In Water (Acidic Microenvironment): Dissolving the HCl salt in unbuffered water typically yields a weakly acidic solution (
) due to the protonated piperidine. Under these conditions, water acts as the nucleophile attacking the protonated carbonyl oxygen.[2] -
In Physiological Buffer (pH 7.4): While the piperidine remains protonated (
), the increased concentration of hydroxide ions ( ) relative to acidic water can accelerate base-catalyzed hydrolysis (saponification), leading to the formation of the free acid derivative and ethanol.
Visualization of Degradation Pathway
Figure 1: The primary degradation pathway of EPB-HCl involves the hydrolysis of the ester linkage to form the corresponding benzoic acid derivative and ethanol.
Experimental Protocols
Protocol A: Preparation of Baseline Solutions
Objective: Create accurate stock and working solutions while minimizing initial degradation.
Materials:
-
EPB-HCl Reference Standard (>98% purity).
-
Solvents: DMSO (Anhydrous), Methanol (HPLC Grade), Water (Milli-Q), PBS (pH 7.4).
Procedure:
-
Master Stock (10 mM): Weigh EPB-HCl and dissolve in anhydrous DMSO . DMSO is the preferred solvent for long-term storage as it lacks the nucleophilic water required for hydrolysis.
-
Storage: Aliquot into amber glass vials and store at -20°C.
-
-
Working Standard (100 µM): Dilute the Master Stock 1:100 into the target solvent (e.g., Water, PBS, or Methanol) immediately prior to the T=0 injection.
Protocol B: Forced Degradation (Stress Testing)
Objective: Validate the HPLC method's specificity by intentionally generating degradants. This ensures your analytical method can distinguish between the intact drug and its breakdown products.
Step-by-Step:
-
Acid Stress: Mix 1 mL of 1 mM EPB-HCl (aq) with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours.
-
Base Stress: Mix 1 mL of 1 mM EPB-HCl (aq) with 1 mL of 0.1 N NaOH. Incubate at Room Temperature (RT) for 1 hour. (Base hydrolysis is rapid; heat is rarely needed).
-
Oxidative Stress: Mix 1 mL of 1 mM EPB-HCl with 1 mL of 3%
. Incubate at RT for 24 hours. -
Analysis: Neutralize samples and analyze via HPLC.
-
Success Criteria: The main peak (EPB-HCl) should decrease by 10-30%, and new peaks (degradants) must be chromatographically resolved (
).
-
Protocol C: Long-Term Solution Stability Study
Objective: Determine the
Experimental Matrix:
| Condition ID | Solvent System | Temperature | Timepoints | Purpose |
| ST-01 | 100% DMSO | 25°C (RT) | 0, 24, 48, 168 hrs | Stock solution stability |
| ST-02 | Water (Unbuffered) | 4°C | 0, 4, 8, 24, 48 hrs | Autosampler stability |
| ST-03 | Water (Unbuffered) | 25°C (RT) | 0, 4, 8, 24, 48 hrs | Benchtop handling |
| ST-04 | PBS (pH 7.4) | 37°C | 0, 2, 4, 8, 24 hrs | Biological assay simulation |
Workflow Visualization:
Figure 2: Operational workflow for the stability study. Note the option to quench/freeze samples if immediate analysis is not possible to prevent further degradation.
Analytical Method (HPLC-UV)
To ensure Trustworthiness and Reproducibility , the following method parameters are recommended. This is a generic "starting point" protocol that must be validated for your specific column.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Benzoate absorption) and 210 nm (Universal).
-
System Suitability:
-
RSD of peak area (5 injections) < 2.0%.
-
Tailing factor < 1.5.
-
Data Analysis & Reporting
Calculation of Stability Metrics
Hydrolysis of esters typically follows pseudo-first-order kinetics when water is in vast excess.
-
Plot Data: Plot the natural log of the concentration fraction (
) versus time ( ). -
Determine Rate Constant (
): The slope of the linear regression line is . -
Calculate Half-life (
): -
Calculate Shelf-life (
): The time at which 90% of the compound remains.
Expected Results (Field Insights)
-
DMSO: Expect
recovery after 1 week at RT. -
Water (4°C): Likely stable for 24-48 hours (
degradation). -
PBS (37°C): This is the high-risk condition. Expect measurable degradation (5-15%) within 24 hours due to base-catalyzed hydrolysis at pH 7.4 combined with thermal stress. Recommendation: Prepare fresh for biological assays.
References
-
International Conference on Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4]
- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers. (Provides foundational theory on ester hydrolysis kinetics).
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(3-piperidinyloxy)benzoate
Welcome to the technical support center for the synthesis of Ethyl 4-(3-piperidinyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common synthetic routes, troubleshoot potential issues, and answer frequently asked questions to enhance your experimental success and yield.
Introduction: The Synthetic Challenge
Ethyl 4-(3-piperidinyloxy)benzoate is a valuable intermediate in pharmaceutical development. Its structure, featuring an ether linkage between a benzoate moiety and a piperidine ring, presents specific synthetic challenges. The primary hurdles include achieving high-yield C-O bond formation while preventing side reactions, particularly N-alkylation of the reactive piperidine nitrogen. This guide focuses on a robust, three-step synthetic strategy: N-protection of the piperidine, ether formation, and final deprotection.
Strategic Overview: Primary Synthetic Pathways
The core of this synthesis is the formation of the aryl ether bond. Two primary, reliable methods are the Williamson Ether Synthesis and the Mitsunobu Reaction. While both are viable, the Mitsunobu reaction is often preferred for its high reliability with secondary alcohols.
The most common and recommended pathway involves three key stages:
-
Protection: The secondary amine of 3-hydroxypiperidine is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions.
-
Etherification: The N-Boc-3-hydroxypiperidine is coupled with ethyl 4-hydroxybenzoate to form the ether linkage.
-
Deprotection: The Boc group is removed to yield the final target molecule.
Caption: Recommended three-step synthesis workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Etherification Step (Mitsunobu Reaction)
Question: My Mitsunobu reaction yield is low or the reaction has stalled. What are the common causes?
Answer: Low yields in the Mitsunobu reaction are a frequent issue, often stemming from reagent quality, reaction setup, or side reactions.
-
Cause 1: Reagent Quality & Stoichiometry: The reaction is highly sensitive to moisture. Water will readily consume the activated phosphonium intermediates.
-
Solution: Ensure all reagents and solvents (especially THF or diethyl ether) are strictly anhydrous.[1] Triphenylphosphine (PPh₃) can oxidize over time; use freshly opened or purified material. Use a slight excess (1.1-1.5 equivalents) of PPh₃ and the azodicarboxylate (DEAD or DIAD) to drive the reaction to completion.[2]
-
-
Cause 2: Incorrect Order of Addition: The order in which reagents are added can significantly impact the outcome.
-
Solution: A standard, reliable protocol is to dissolve the alcohol (N-Boc-3-hydroxypiperidine), the pronucleophile (ethyl 4-hydroxybenzoate), and PPh₃ in anhydrous THF. Cool the solution to 0 °C in an ice bath before slowly adding the azodicarboxylate (DEAD or DIAD) dropwise.[1] Adding the DEAD/DIAD too quickly can cause a temperature spike and lead to side products.
-
-
Cause 3: Insufficiently Acidic Nucleophile: The Mitsunobu reaction works best with pronucleophiles that have a pKa of less than 13.[3]
-
Solution: Ethyl 4-hydroxybenzoate is a phenol derivative and is sufficiently acidic for this reaction. This is unlikely to be the primary issue, but ensure the purity of this starting material.
-
Question: I am having difficulty purifying my product. How do I effectively remove triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct?
Answer: This is the most common challenge in Mitsunobu reaction workups. Both TPPO and the dialkyl hydrazinedicarboxylate are often crystalline solids that can co-precipitate with the product.
-
Solution 1: Chromatography: Flash column chromatography is the most reliable method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) will typically elute the less polar byproducts first, followed by your desired ester.
-
Solution 2: Crystallization/Precipitation: After the reaction, concentrate the mixture and triturate the resulting residue with a solvent in which your product is soluble but the byproducts are not. Diethyl ether is often effective; TPPO has low solubility and may precipitate, allowing it to be removed by filtration.[2]
-
Solution 3: Aqueous Wash: In some cases, washing the organic layer with a dilute acid solution can help remove the basic hydrazine byproduct.
Deprotection Step
Question: My N-Boc deprotection is incomplete, or I am seeing degradation of my final product. What should I do?
Answer: The N-Boc group is designed to be removed under acidic conditions, but the conditions must be carefully controlled to avoid side reactions.
-
Cause 1: Insufficient Acid or Reaction Time: The deprotection may stall if the acid is not strong enough or if the reaction is not allowed to proceed to completion.
-
Solution: Trifluoroacetic acid (TFA) is highly effective. A common procedure involves dissolving the Boc-protected intermediate in dichloromethane (DCM) and adding an excess of TFA (e.g., 20-50% v/v solution).[4] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed, which typically takes 1-4 hours at room temperature.[5][6]
-
-
Cause 2: Product Degradation: The ester group in your target molecule is potentially susceptible to hydrolysis under harsh acidic conditions, especially if water is present.
-
Solution: Perform the reaction under anhydrous conditions. After the reaction is complete, it is critical to thoroughly remove the acid. This is typically done by concentrating the reaction mixture under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA) and then neutralizing the residue with a mild base like saturated sodium bicarbonate solution during aqueous workup.
-
-
Cause 3: Workup Issues: The final product is an amine salt after deprotection.
-
Solution: To isolate the free base, the crude product (after acid removal) must be partitioned between an organic solvent (like ethyl acetate or DCM) and a basic aqueous solution (e.g., NaHCO₃ or a weak NaOH solution) to deprotonate the piperidinium salt and bring the product into the organic layer.
-
Caption: Decision tree for troubleshooting the Mitsunobu reaction.
Frequently Asked Questions (FAQs)
Q1: Which method is better for this synthesis: Williamson Ether Synthesis or the Mitsunobu Reaction?
A1: For this specific transformation, the Mitsunobu reaction is generally superior . The Williamson synthesis requires converting the secondary alcohol of N-Boc-3-hydroxypiperidine into a good leaving group (like a tosylate or mesylate). This two-step process (activation, then substitution) is often lower-yielding for secondary alcohols due to competing E2 elimination reactions.[7][8] The Mitsunobu reaction is a one-pot procedure that proceeds with a clean Sₙ2-type inversion of stereochemistry and is known to be highly effective for coupling secondary alcohols.[3][9]
| Feature | Mitsunobu Reaction | Williamson Ether Synthesis |
| Key Reagents | PPh₃, DEAD/DIAD | Base (e.g., NaH), Alkyl Tosylate/Halide |
| Alcohol Activation | In situ one-pot activation | Requires separate activation step (e.g., tosylation) |
| Stereochemistry | Clean inversion (Sₙ2) | Clean inversion (Sₙ2) |
| Primary Challenge | Purification (removal of TPPO) | Competing elimination (E2) reactions |
| Typical Yield | Good to Excellent | Moderate to Good (often lower for secondary alcohols) |
| Recommendation | Preferred method | Viable, but higher risk of side reactions |
Q2: Why is N-protection of the piperidine ring necessary?
A2: The nitrogen atom in the piperidine ring is a secondary amine, which is nucleophilic. Without a protecting group, this nitrogen would compete with the desired oxygen nucleophile (from either the phenol or the piperidinol), leading to a significant amount of N-alkylated byproduct. The Boc group is an excellent choice because it is robust, effectively deactivates the nitrogen's nucleophilicity, and can be removed under specific acidic conditions that typically do not affect the rest of the molecule.[6][10]
Q3: How can I best monitor the progress of these reactions?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Staining: Since the starting materials and products contain UV-active benzene rings, they can be visualized under a UV lamp (254 nm). For non-UV active components (like N-Boc-3-hydroxypiperidine), staining with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) is effective.
-
Solvent System: A mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v) is a good starting point. The product will be less polar than the starting alcohols. For the deprotection step, the final amine product will be much more polar and may stick to the baseline; adding a small amount of triethylamine or ammonia to the mobile phase can improve its mobility.
Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-N-Boc-3-hydroxypiperidine
This protocol outlines the protection of the piperidine nitrogen.
-
Setup: To a round-bottom flask, add 3-hydroxypiperidine (1.0 equiv) and dissolve it in a suitable solvent like dichloromethane (DCM) or a mixture of water and an organic solvent like ethyl acetate.[11]
-
Reagent Addition: Cool the solution to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). If in a biphasic system, add a base like sodium hydroxide to maintain alkalinity.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: If using an aqueous system, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The resulting crude product is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Protocol 2: Mitsunobu Etherification
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-3-hydroxypiperidine (1.0 equiv), ethyl 4-hydroxybenzoate (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature remains below 10 °C.[2] The solution will typically turn yellow-orange.[2]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor progress by TLC.
-
Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the residue by flash column chromatography (e.g., gradient of 10% to 40% ethyl acetate in hexanes) to isolate the protected product, separating it from TPPO and hydrazine byproducts.
Protocol 3: N-Boc Deprotection
-
Setup: Dissolve the purified N-Boc protected ether from the previous step (1.0 equiv) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution to make a final concentration of 20-50% (v/v). Vigorous gas evolution (CO₂) will be observed.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate until the aqueous layer is basic (pH > 8). Wash again with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, Ethyl 4-(3-piperidinyloxy)benzoate. The product can be further purified by crystallization or chromatography if needed.
References
-
Raber, D. J., et al. (1977). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-acetoxybenzoates. Organic Syntheses, 56, 59. [Link]
- Joshi, H. (n.d.). An Efficient FeSO4 Mediated Synthesis of Methyl-4-(ethoxymethyl)-benzoate and Basic Conformational Analysis of the Same Using. International Journal of Pharmaceutical Sciences and Research.
-
Ukrainets, I. V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
-
Vinogradov, A., & Woodward, S. (2010). Palladium-Catalyzed Cross-Coupling Using an Air-Stable Trimethylaluminum Source. Preparation of Ethyl 4-methylbenzoate. Organic Syntheses, 87, 104. [Link]
-
User "proximo". (2018, March 12). Ethyl benzoate synthesis. Sciencemadness Discussion Board. [Link]
- CN104311414A - Preparation method of ethyl benzoate. (n.d.).
-
Liu, Y., & Wang, J. (2013). The Catalytic Synthesis of Ethyl Benzoate with Expandable Graphite as Catalyst Under the Condition of Microwave Heating. CIBTech. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (n.d.).
-
N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides. [Link]
-
Zhang, T., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.).
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Wu, C. C., et al. (2008). Synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives. PubMed. [Link]
-
Isolation, characterization and crystal structure of ethyl 4-hydroxy-3,5-dimethoxy-benzoate from Scutellaria barbata. (2011, July 4). Academic Journals. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Singh, V., & Sapehiyia, V. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
-
Ni, Y., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]
-
Dodge, J. A., & Nissen, J. S. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
Reddit user. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]
-
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. (2024, May 27). MDPI. [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. [Link]
- CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method. (n.d.).
-
Oppong, K. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]
-
Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal. [Link]
-
Williamson ether synthesis. (2021, October 23). L.S.College, Muzaffarpur. [Link]
-
Williamson Ether Synthesis. (2022, October 23). ChemTalk. [Link]
-
Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
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- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
Handling sticky precipitates of piperidine benzoate HCl salts
Technical Support Center: Solid State Chemistry Division Topic: Handling Sticky Precipitates of Piperidine Benzoate/HCl Salts Ticket ID: #PIP-BENZ-001
Introduction: The "Sticky Salt" Phenomenon
Welcome to the Technical Support Center. You are likely here because your piperidine-based salt—specifically involving benzoate or hydrochloride counterions—has failed to crystallize, resulting in a gum, oil, or sticky amorphous solid.
The Science of the Problem: Piperidine scaffolds are notorious for forming hygroscopic hydrochloride salts. When a benzoate counterion is involved (either as a starting material, an impurity, or a co-salt), the system faces two competing thermodynamic challenges:
-
Hygroscopicity: Piperidine HCl is deliquescent; it absorbs atmospheric moisture until it dissolves, often forming a viscous oil rather than a crystal lattice.
-
Eutectic Interference: If you are converting a benzoate salt to an HCl salt, residual benzoic acid can lower the melting point of your mixture, creating a "sticky" eutectic phase that prevents the HCl salt from ordering into a crystal.
This guide provides the protocols to resolve these issues, moving from immediate troubleshooting to robust purification workflows.
Part 1: Root Cause Analysis (Why is it sticky?)
Before attempting a fix, identify the driver of your issue using this diagnostic table.
| Symptom | Probable Cause | Mechanism |
| Oiling out upon HCl addition | Metastable Zone Width (MSZW) Violation | The salt formed too fast in a solvent where it is sparingly soluble (e.g., Ether), trapping solvent/impurities in a liquid phase (oiling out) before nuclei could form. |
| Gummy solid that never dries | Hygroscopicity / Water Entrapment | Piperidine HCl avidly binds water. If aqueous HCl was used, or if the solvent was "wet," the water prevents the lattice from closing. |
| White solid turns to paste | Benzoic Acid Contamination | If converting Benzoate |
| Yellow/Orange discoloration | Oxidation | Piperidine rings are susceptible to N-oxidation if left in solution too long without antioxidants or inert gas, leading to gummy degradation products. |
Part 2: Troubleshooting Guides (Q&A)
Q1: I added HCl to my piperidine benzoate solution, and it turned into a sticky gum. How do I recover it? A: You have likely created a mixture of Piperidine HCl (water-soluble/polar) and free Benzoic Acid (organic soluble) that has oiled out.
-
The Fix: Do not try to filter the gum.
-
Redissolve the gum in a biphasic mixture of Dichloromethane (DCM) and Water .
-
The Piperidine HCl will go into the Water layer.
-
The Benzoic Acid will go into the DCM layer.
-
Separate the layers.[1] Wash the aqueous layer twice with DCM to remove all benzoate traces.
-
Lyophilize the aqueous layer or concentrate it to obtain the crude HCl salt, then recrystallize (see Protocol B).
-
Q2: My HCl salt is oiling out in Ethanol/Methanol. Cooling makes it worse. A: Alcohols are often too polar and hold too much water for piperidine salts.
-
The Fix: Switch to Isopropanol (IPA) or an IPA/Ethyl Acetate system.
-
Why: IPA has a lower dielectric constant than MeOH/EtOH, encouraging tighter ion pairing, but it is polar enough to prevent immediate oiling out.
-
Technique: Dissolve in minimum hot IPA. Add Ethyl Acetate dropwise until cloudy. Re-heat to clear. Cool slowly to room temperature with stirring.
-
Q3: I used aqueous HCl (37%) and now I can't get the water out. A: Aqueous HCl introduces water that is incredibly difficult to remove from piperidine salts due to azeotrope formation.
-
The Fix: You must perform a "Solvent Swap" (Azeotropic Drying).
-
Add Toluene to your sticky residue.
-
Rotovap to dryness. The Toluene/Water azeotrope will carry the water off.
-
Repeat 3x.
-
Redissolve the dry foam in anhydrous DCM/Ether to precipitate the solid.
-
Part 3: Advanced Protocols
Protocol A: The "Metathesis" Cleanup (Benzoate Pure HCl)
Use this if your starting material was a benzoate salt and the direct HCl addition failed.
-
Free Basing: Suspend the sticky benzoate/HCl mix in DCM. Add 1M NaOH until pH > 12.
-
Result: Piperidine becomes free base (DCM soluble); Benzoate becomes Sodium Benzoate (Water soluble).
-
-
Extraction: Shake and separate. Collect the DCM layer .
-
Critical Step: Wash DCM layer with Brine, then dry over anhydrous
. Filter.
-
-
Salt Formation (Anhydrous):
-
Cool the dry DCM solution to 0°C.
-
Slowly add 2M HCl in Diethyl Ether (commercial) or bubble HCl gas.
-
Observation: The HCl salt should precipitate as a fine white powder, not a gum, because water is absent.
-
Protocol B: Trituration of Amorphous Gums
Use this if you already have the HCl salt but it is an amorphous foam.
-
Place the sticky gum in a flask.
-
Add Diethyl Ether (or MTBE) approx 10 mL/g.
-
Sonicate for 10–20 minutes.
-
If it remains sticky, add 5% Acetonitrile to the Ether and repeat.
-
Filter rapidly under Nitrogen (to prevent moisture uptake).
Part 4: Visualizing the Workflow
Diagram 1: The "Sticky Salt" Decision Matrix
Follow this logic flow to determine your purification strategy.
Caption: Decision matrix for handling sticky piperidine precipitates based on counterion presence and hydration state.
Diagram 2: The Purification Logic (Benzoate Removal)
Visualizing the chemical separation of the sticky mixture.
Caption: Biphasic separation logic to isolate the amine salt from lipophilic organic acids.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection and counterion properties).
- Bonnett, P. E., et al. (2003). Solution Crystallization of Organic Compounds. Chemical Engineering Progress.
-
Black, S. N., et al. (2007). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences, 96(5), 1053-1068.
-
Newman, A. (2012). Reclaiming the "Oil": Troubleshooting Oiling Out in Crystallization. Pharmaceutical Technology. (Specific techniques for handling amorphous oils).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 6. US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride: A 1H NMR Perspective
This guide provides an in-depth analysis of Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride, a key intermediate in pharmaceutical synthesis. We will explore the pivotal role of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy in its structural verification, offering a detailed interpretation of its spectrum. Furthermore, this guide will objectively compare the capabilities of ¹H NMR with other essential analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to provide a holistic understanding of its characterization. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for confident decision-making.
The Central Role of Structural Verification
In the synthesis of active pharmaceutical ingredients (APIs), the unambiguous confirmation of a molecule's structure is a non-negotiable checkpoint. For a molecule like Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride, which contains multiple distinct chemical environments, even minor structural deviations can lead to significant changes in biological activity and safety profiles. ¹H NMR spectroscopy stands as a primary tool for this purpose, offering a detailed "fingerprint" of the molecule by mapping the chemical environment of every proton.[1]
Deep Dive: ¹H NMR Analysis
¹H NMR spectroscopy provides a wealth of information regarding the connectivity and chemical environment of hydrogen atoms within a molecule.[1] The analysis of Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride presents a fascinating case study due to the distinct moieties present: an ethyl ester group, a 1,4-disubstituted benzene ring, and a piperidine ring in its protonated hydrochloride form.
Experimental Considerations: The "Why" Behind the Method
Solvent Selection: The hydrochloride salt form of the analyte dictates the choice of NMR solvent. The compound's polarity necessitates the use of polar deuterated solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for several reasons.[2] Firstly, its high polarity effectively dissolves the salt. Secondly, unlike deuterium oxide (D₂O), it allows for the observation of exchangeable protons, such as the amine (N-H) proton on the piperidine ring. The observation of this proton is crucial for confirming the salt formation and its location.
Sample Preparation: A standard sample preparation involves dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is also common practice.[3]
Interpreting the Spectrum: A Proton-by-Proton Analysis
The chemical structure of Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride, with protons labeled for assignment, is presented below.
Caption: Structure of Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride with proton labeling.
Based on established chemical shift principles and data from similar structures, the following ¹H NMR spectrum is predicted.[4][5][6]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| Hₐ | ~1.31 | Triplet (t) | 3H | Methyl protons of the ethyl group, split by the adjacent CH₂ (Hբ) group. |
| Hբ | ~4.29 | Quartet (q) | 2H | Methylene protons of the ethyl group, deshielded by the adjacent ester oxygen and split by the CH₃ (Hₐ) group.[4] |
| Hₑ, Hᵢ, Hₖ | ~1.70 - 2.20 | Multiplet (m) | 4H | Axial and equatorial protons on C4 and C5 of the piperidine ring. Complex splitting due to geminal and vicinal coupling. |
| Hⱼ, Hₗ | ~3.10 - 3.40 | Multiplet (m) | 4H | Protons on C2 and C6 adjacent to the protonated nitrogen. Significant downfield shift due to the positive charge on nitrogen.[2] |
| Hₒ | ~4.80 | Multiplet (m) | 1H | Proton on C3, deshielded by the adjacent ether oxygen. |
| H꜀ | ~7.05 | Doublet (d) | 2H | Aromatic protons ortho to the ether linkage. |
| Hₒ | ~7.90 | Doublet (d) | 2H | Aromatic protons ortho to the ester carbonyl group, deshielded by its electron-withdrawing effect. |
| N⁺H₂ | ~9.00 | Broad singlet (br s) | 2H | Exchangeable protons on the positively charged nitrogen. Often broad and may exchange with trace water in the solvent. |
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerhouse for structural elucidation, a comprehensive analysis relies on a suite of techniques. Each method provides a unique piece of the puzzle, and their combined data builds an unshakeable confirmation of structure and purity.
Caption: Workflow for comprehensive analytical characterization.
| Technique | Information Provided | Advantages | Limitations | Primary Role |
| ¹H NMR | Detailed proton environment, connectivity (through coupling), stereochemistry, and quantification.[7] | High resolution, non-destructive, provides rich structural detail.[8] | Lower sensitivity than MS, complex spectra can be challenging to interpret.[9] | Primary Structure Elucidation |
| ¹³C NMR | Number and type of unique carbon atoms (sp³, sp², sp), chemical environment of the carbon backbone.[1] | Complements ¹H NMR, excellent for confirming the carbon skeleton. | Low natural abundance of ¹³C results in low sensitivity and longer acquisition times.[9] | Structural Confirmation |
| Mass Spectrometry (MS) | Precise molecular weight, elemental composition (HRMS), and structural information from fragmentation patterns.[4] | Extremely high sensitivity, provides definitive molecular weight. | Isomers can be difficult to distinguish, provides limited connectivity information. | Molecular Weight Confirmation |
| HPLC | Purity of the compound, quantification of impurities, separation of components in a mixture.[10] | High precision and accuracy for quantification, robust and widely used for quality control.[11][12] | Provides no direct structural information on its own. | Purity Assessment & Quantification |
In practice, these techniques are used synergistically:
-
¹H and ¹³C NMR are used together to build a complete picture of the molecule's covalent framework.
-
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula, which serves as a crucial constraint for interpreting the NMR data.
-
HPLC confirms that the sample being analyzed by NMR and MS is a single, pure compound, ensuring the data is not confounded by impurities.[11]
Best-Practice Experimental Protocol: ¹H NMR Analysis
This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
-
Sample Preparation: a. Accurately weigh 5-10 mg of Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride into a clean, dry vial. b. Add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9% D). c. Vortex the sample until fully dissolved. d. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks. A good shim on the solvent peak is critical for resolving complex multiplets. d. Acquire a standard proton spectrum with a 90° pulse angle and a sufficient relaxation delay (e.g., d1 = 5s) to ensure accurate integration.
-
Data Acquisition: a. Acquire the ¹H NMR spectrum over a standard spectral width (e.g., -2 to 12 ppm). b. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in pure absorption mode. c. Perform a baseline correction. d. Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm. e. Integrate all signals. Set the integration of a well-resolved signal from a known number of protons (e.g., the 3H triplet of the ethyl group) to its theoretical value and normalize all other integrals accordingly.
-
Validation & Analysis: a. Compare the observed chemical shifts, multiplicities, and integrations with the predicted values. b. Ensure the sum of all integrations corresponds to the total number of protons in the molecule. c. Cross-reference the ¹H NMR data with data from other techniques (MS, ¹³C NMR) to build a comprehensive and validated structural assignment.[13]
By adhering to this rigorous approach, researchers can be confident in the structural identity and integrity of their synthesized compounds, a cornerstone of scientific excellence and drug development.
References
-
Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from Filo. [Link]
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University of Calgary. CSD Solution #13. Retrieved from University of Calgary Chemistry. [Link]
-
PureSynth. Ethyl 4-Oxo-3-Piperidinecarboxylate Hydrochloride 98.0%(HPLC). Retrieved from PureSynth. [Link]
-
National Institutes of Health. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. [Link]
-
National Institutes of Health. (2022). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. PMC. [Link]
-
PubChem. Ethyl benzoate. Retrieved from PubChem. [Link]
-
PubChem. Ethyl 4-(phenylethynyl)benzoate. Retrieved from PubChem. [Link]
-
ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
-
Royal Society of Chemistry. Supporting information. Retrieved from Royal Society of Chemistry. [Link]
-
ResearchGate. Comparison of conventional approaches and proposed method. Retrieved from ResearchGate. [Link]
-
Journal of the American Chemical Society. (2006, January 19). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. [Link]
-
ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]
-
RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. [Link]
-
Royal Society of Chemistry. 3. Retrieved from Royal Society of Chemistry. [Link]
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Journal of Organic Chemistry. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
Wikipedia. TEMPO. Retrieved from Wikipedia. [Link]
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Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]
-
Taylor & Francis Online. (2006, September 23). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. [Link]
-
SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
-
OpenReview. Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. [Link]
-
Chemsrc. (2025, August 20). Ethyl benzoate. [Link]
-
Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from Royal Society of Chemistry. [Link]
-
Semantic Scholar. Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. [Link]
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ACG Publications. (2024, January 11). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. [Link]
-
NMR Testing Laboratory. Initial Calibration and Validation. Retrieved from NMR Testing Laboratory. [Link]
-
ResearchGate. Figure S5. 1 H NMR spectrum of compound.... Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025, August 5). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. [Link]
-
qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
-
Reddit. (2020, November 7). My crystals of 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-BzO-TEMPO). [Link]
-
Ijrps.com. Development and validation of stability indicating assay method for the estimation of lafutidine and domperidone in capsule dosage form. [Link]
-
Wiley Online Library. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]
-
NIST WebBook. Benzoic acid, 4-ethoxy-, ethyl ester. Retrieved from NIST. [Link]
-
Beilstein Journals. Supporting Information Photochemical generation of the 2,2,6,6-tetramethylpiperidine- 1-oxyl (TEMPO) radical from caged nitroxid. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from Doc Brown's Chemistry. [Link]
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Royal Society of Chemistry. Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. [Link]
-
ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
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- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 13. process-nmr.com [process-nmr.com]
A Senior Application Scientist's Guide to Distinguishing 3-piperidinyloxy and 4-piperidinyloxy Isomers by NMR Spectroscopy
For researchers in medicinal chemistry and drug development, the piperidine ring is a cornerstone scaffold. Its conformational preorganization and versatile substitution patterns make it a privileged structure in a multitude of bioactive molecules. However, this versatility also presents a common analytical challenge: the unambiguous differentiation of positional isomers. This guide provides an in-depth, practical comparison of how to distinguish 3-piperidinyloxy and 4-piperidinyloxy isomers using the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the causal logic behind the spectral differences and outline a self-validating experimental workflow.
The Core Challenge: Symmetry and its Spectral Consequences
The fundamental difference between a 3-substituted and a 4-substituted piperidine lies in molecular symmetry. A 4-piperidinyloxy compound, assuming rapid N-H inversion and an achiral substituent, possesses a C₂ plane of symmetry passing through the nitrogen atom and C4. The 3-piperidinyloxy isomer lacks this symmetry. This key distinction is the origin of the significant differences observed in their respective NMR spectra.
Foundational Analysis: 1D ¹H and ¹³C NMR Spectroscopy
The first step in any analysis is the acquisition of standard one-dimensional ¹H and ¹³C NMR spectra. While these may not always be sufficient for absolute proof, they provide critical initial clues.
¹H NMR Spectroscopy: A Tale of Two Multiplets
In ¹H NMR, the most diagnostic proton is the one on the carbon bearing the oxygen atom (the carbinol proton, H-C-O).
-
For the 4-piperidinyloxy isomer: Due to the plane of symmetry, the proton environments on one side of the ring are identical to the other (H-2 is equivalent to H-6, H-3 to H-5). This results in a spectrum with fewer signals and often simpler splitting patterns. The diagnostic H-4 proton will typically appear as a multiplet, with its chemical shift influenced by the -OR group.
-
For the 3-piperidinyloxy isomer: The lack of symmetry means that all protons on the piperidine ring are chemically distinct (H-2eq, H-2ax, H-3, H-4eq, H-4ax, etc.). This leads to a more complex spectrum with a greater number of signals. The diagnostic H-3 proton is a multiplet coupled to four neighboring protons (at C2 and C4), often resulting in a complex and broad appearance.
¹³C NMR Spectroscopy: Counting the Carbons
The principle of symmetry is even more powerful in ¹³C NMR, where proton decoupling removes the complexity of splitting patterns.
-
For the 4-piperidinyloxy isomer: Symmetry dictates that there will be only four distinct carbon signals: C1 (the -OR group carbon), C4, C2/C6 (equivalent), and C3/C5 (equivalent).
-
For the 3-piperidinyloxy isomer: All six piperidine carbons are in unique chemical environments, resulting in six distinct signals in the aliphatic region of the spectrum (plus the signal for the -OR group carbon).
The carbon directly attached to the electronegative oxygen (C3 or C4) will be shifted significantly downfield compared to other methylene carbons in the ring.[1][2]
Table 1: Predicted ¹H and ¹³C NMR Data Comparison
The following table summarizes the expected key differences. Actual chemical shifts will vary based on the specific 'R' group of the oxy-substituent and the solvent used.[3][4]
| NMR Experiment | 3-Piperidinyloxy Isomer (Asymmetric) | 4-Piperidinyloxy Isomer (Symmetric) | Causality & Key Insights |
| ¹H Signals | More signals; complex multiplets. | Fewer signals; simpler patterns. | The presence/absence of a C₂ symmetry plane. |
| Diagnostic Proton | H-3 (carbinol proton) | H-4 (carbinol proton) | Position of the -OR group dictates which proton is the diagnostic signal. |
| ¹³C Signals | 6 piperidine signals + R-group signals. | 4 piperidine signals + R-group signals. | C2/C6 and C3/C5 are equivalent in the 4-isomer due to symmetry. |
| Diagnostic Carbon | C-3 shifted downfield (~65-75 ppm). | C-4 shifted downfield (~65-75 ppm). | The electronegative oxygen deshields the attached carbon atom.[2] |
Definitive Proof: 2D NMR Correlation Spectroscopy
While 1D NMR provides strong evidence, 2D NMR techniques offer irrefutable proof of connectivity. For distinguishing these positional isomers, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter.
Recommended Experimental Workflow
A logical, tiered approach ensures efficient and conclusive analysis. This workflow is designed to be self-validating at each step.
Caption: Recommended workflow for isomer differentiation.
The Power of HMBC: Mapping Long-Range Connectivity
The HMBC experiment detects correlations between protons and carbons that are typically 2 or 3 bonds apart.[5][6] This is the key to distinguishing the 3- and 4-piperidinyloxy isomers, as the long-range connectivity from the diagnostic carbinol proton (H3 or H4) is unique to each structure.
-
3-Piperidinyloxy Isomer: The diagnostic proton, H3, will show correlations to carbons two bonds away (C2 and C4) and potentially three bonds away (C5). The correlation to C5 is particularly informative.
-
4-Piperidinyloxy Isomer: The diagnostic proton, H4, will show correlations to carbons two bonds away (C3 and C5). Due to symmetry, these are the only two-bond correlations within the ring.
These distinct patterns provide a definitive structural fingerprint.
Caption: Diagnostic HMBC correlations for each isomer.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following generalized protocols should be followed.
Protocol 1: 1D and 2D NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the piperidine sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
1D ¹H Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans will be required (typically 128-1024 scans).
-
2D HSQC Acquisition: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the spectral widths to cover the full proton and carbon chemical shift ranges.
-
2D HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized for a J-coupling of ~8 Hz, which is a good compromise for detecting both ²J and ³J correlations.
Protocol 2: Data Processing and Analysis
-
Processing: Apply standard Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
1D Analysis:
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[7]
-
Integrate the ¹H spectrum to determine proton ratios.
-
Count the number of signals in the ¹³C spectrum to assess molecular symmetry.
-
-
2D HSQC Analysis:
-
Identify cross-peaks, which correlate a specific proton signal on the F2 (¹H) axis with its directly attached carbon on the F1 (¹³C) axis.
-
Use this information to unambiguously assign the chemical shifts of protonated carbons.
-
-
2D HMBC Analysis:
-
Focus on the diagnostic carbinol proton (H3 or H4), which should be clearly identifiable from the HSQC data.
-
Trace its correlations in the HMBC spectrum. Identify the ¹³C signals on the F1 axis that show a cross-peak with this proton.
-
Compare the observed correlation pattern with the expected patterns (Diagram 2) to definitively identify the isomer.
-
Conclusion
Distinguishing between 3-piperidinyloxy and 4-piperidinyloxy isomers is a classic problem in structural elucidation that is readily solved by a systematic application of NMR spectroscopy. While 1D NMR provides strong initial indications based on molecular symmetry, it is the long-range correlations observed in a 2D HMBC experiment that provide the conclusive, irrefutable evidence. By following the workflow outlined in this guide, researchers can confidently and efficiently determine the correct substitution pattern, ensuring the integrity of their chemical matter and the reliability of downstream biological data.
References
-
ResearchGate. ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. Available at: [Link].
-
ACS Publications. Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. Available at: [Link].
-
YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). Available at: [Link].
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link].
-
CrystEngComm. Two polymorphs of 4-hydroxypiperidine with different NH configurations. RSC Publishing. Available at: [Link].
-
PubChem - NIH. Piperidine. Available at: [Link].
-
University Course Material. 13C NMR spectroscopy • Chemical shift. Available at: [Link].
-
RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link].
-
Chem Sci Trans. Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Available at: [Link].
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link].
-
The Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link].
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link].
-
NIScPR Online Publishing. Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Available at: [Link].
-
Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link].
-
PMC. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Available at: [Link].
-
ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Available at: [Link].
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link].
Sources
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- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]
Comparative Guide: Ethyl 4-(3-piperidinyloxy)benzoate vs. Ethyl 4-(4-piperidinyloxy)benzoate
Executive Summary
The Bottom Line: The choice between the 3-piperidinyloxy and 4-piperidinyloxy isomers of ethyl benzoate is a strategic decision in medicinal chemistry, primarily dictated by the desired spatial vector and stereochemical complexity of the target ligand.
-
Select the 4-isomer (Linear) when designing bivalent ligands (PROTACs), extended linkers, or when probing deep, narrow binding pockets where a rigid, linear extension is required. It is achiral, simplifying synthesis and scale-up.
-
Select the 3-isomer (Kinked) when fine-tuning fit within a globular binding pocket or when breaking molecular symmetry is necessary to improve solubility or selectivity. It introduces a chiral center, requiring enantioselective synthesis or resolution, but offers a higher degree of conformational sampling.
Structural & Stereochemical Analysis[1]
The fundamental difference between these two isomers lies in the regiochemistry of the ether linkage , which dictates the exit vector of the piperidine nitrogen relative to the benzoate core.
Vector Analysis
-
Ethyl 4-(4-piperidinyloxy)benzoate: The ether linkage is at the 4-position (para) of the piperidine. In the lowest-energy chair conformation, the substituents are equatorial-equatorial, creating a linear vector (approx. 180°). The molecule acts as a rigid rod.
-
Ethyl 4-(3-piperidinyloxy)benzoate: The linkage is at the 3-position (meta). This creates a kinked vector (approx. 120°). The piperidine ring projects at an angle, increasing the molecule's three-dimensional volume and reducing planarity.
Stereochemistry
-
4-Isomer: Achiral . Possesses a plane of symmetry passing through the nitrogen and C4. No chiral resolution is needed.
-
3-Isomer: Chiral . The C3 carbon is a stereogenic center. It exists as a pair of enantiomers (R and S).
-
Implication: Biological activity will likely differ significantly between enantiomers. Synthesis requires chiral pool starting materials (e.g., (S)-3-hydroxypiperidine) or chiral resolution.
-
Figure 1: Vector analysis showing the linear extension of the 4-isomer versus the angular projection of the 3-isomer.
Synthetic Accessibility & Protocols
Both compounds are typically synthesized via the Mitsunobu Reaction , coupling Ethyl 4-hydroxybenzoate with the appropriate N-protected hydroxypiperidine.
Critical Causality:
-
Why Mitsunobu? Direct SNAr displacement of a halogen on the benzoate is difficult because the ester is electron-withdrawing but the ring is not sufficiently activated for facile nucleophilic aromatic substitution without high heat or strong bases, which might hydrolyze the ester. The Mitsunobu reaction proceeds under mild, neutral conditions.
-
Why N-Protection? The secondary amine of the piperidine must be protected (usually Boc) to prevent N-alkylation or interference with the phosphine/azodicarboxylate complex.
Comparative Workflow
Figure 2: General synthetic workflow.[1] Note that for the 3-isomer, the stereocenter at C3 is INVERTED during Step 2.
Detailed Protocol (Self-Validating System)
Target: Synthesis of Ethyl 4-(3-piperidinyloxy)benzoate (starting from S-1-Boc-3-hydroxypiperidine to get the R-product).
-
Reagent Setup:
-
Dissolve Ethyl 4-hydroxybenzoate (1.0 equiv), (S)-1-Boc-3-hydroxypiperidine (1.0 equiv), and Triphenylphosphine (PPh3) (1.2 equiv) in anhydrous THF (0.2 M concentration) under Nitrogen.
-
Validation Point: Ensure THF is anhydrous; moisture kills the betaine intermediate.
-
-
Addition Phase (Critical):
-
Cool the mixture to 0°C.
-
Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 20 minutes.
-
Causality: Slow addition at low temperature prevents the exothermic decomposition of the azo-reagent and minimizes side reactions (e.g., hydrazine formation).
-
-
Reaction & Workup:
-
Allow to warm to Room Temperature (RT) and stir for 12-16 hours.
-
Concentrate in vacuo. Triturate with diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.
-
Purify the filtrate via flash chromatography (Hexane/EtOAc).
-
-
Deprotection:
-
Dissolve the intermediate in 4M HCl in Dioxane. Stir for 2 hours.
-
Concentrate to yield the Hydrochloride salt .
-
Stereochemical Note: The Mitsunobu reaction proceeds via an SN2 mechanism , resulting in Inversion of Configuration .
-
Start with (S)-3-hydroxypiperidine
Product is (R)-3-piperidinyloxy benzoate. -
Start with (R)-3-hydroxypiperidine
Product is (S)-3-piperidinyloxy benzoate. -
4-Hydroxypiperidine is achiral, so no inversion issue exists.
Physicochemical & ADME Profiling
The following data compares the Hydrochloride salts, as these are the stable, isolable forms (CAS numbers provided).
| Feature | Ethyl 4-(4-piperidinyloxy)benzoate HCl | Ethyl 4-(3-piperidinyloxy)benzoate HCl |
| CAS Number | 950649-15-7 | 1180033-12-8 |
| Molecular Formula | C₁₄H₁₉NO₃ · HCl | C₁₄H₁₉NO₃ · HCl |
| Molecular Weight | 285.77 g/mol | 285.77 g/mol |
| Chirality | Achiral | Chiral (1 Stereocenter) |
| LogP (Calc) | ~2.1 (Free base) | ~2.1 (Free base) |
| Solubility (Water) | Moderate (Salt form) | High (Salt form) |
| Crystal Packing | High symmetry; tends to pack tightly (higher MP). | Lower symmetry; racemic mixtures often have lower MP than pure enantiomers. |
| pKa (Piperidine) | ~10.8 - 11.0 | ~10.4 - 10.6 |
Key Insight - pKa Shift: The nitrogen in the 3-isomer is closer to the electron-withdrawing oxygen atom (via 2 carbons) compared to the 4-isomer (via 3 carbons, but symmetric). The inductive effect is slightly stronger in the 3-isomer, potentially lowering the pKa of the amine slightly, making it less basic.
SAR Implications & Applications
When to use the 4-Isomer
-
Linker Chemistry: Ideal for PROTACs or bivalent ligands where you need to maximize distance between the benzoate "anchor" and the nitrogen "warhead" without introducing unnecessary stereocenters.
-
Channel Blockers: Fits well into long, narrow hydrophobic tunnels often found in ion channels or GPCR transmembrane domains.
When to use the 3-Isomer
-
Selectivity Filters: The "kink" allows the molecule to distinguish between receptor subtypes that differ by bulky residues in the binding pocket.
-
Solubility Enhancement: The 3-isomer disrupts planar stacking more effectively than the linear 4-isomer, often leading to better aqueous solubility for the final drug candidate.
-
Rigidification: Can be used to "lock" a conformation that mimics a turn in a peptide substrate.
References
-
Synthesis of 4-substituted piperidines (General Protocols)
- Title: Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
- Source: Bioorganic & Medicinal Chemistry Letters (via NIH).
-
URL:[Link]
-
Mitsunobu Reaction Methodology
-
Conformational Analysis of Piperidines
- Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands (Applicable to Piperidines).
- Source: Journal of Chemical Inform
-
URL:[Link]
-
CAS Registry Data (Molecule A)
- Title: Ethyl 4-(3-piperidinyloxy)
- Source: ChemSRC / Chemical Registry.
-
URL:[Link]
-
CAS Registry Data (Molecule B)
Sources
- 1. ethz.ch [ethz.ch]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esteri e Derivati | CymitQuimica [cymitquimica.com]
- 6. cacheby.com [cacheby.com]
- 7. Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride (1 x 500 mg) | Reagentia [reagentia.eu]
Technical Guide: Validating Chiral Purity of 3-Substituted Piperidine Derivatives
Executive Summary
The 3-substituted piperidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from anticoagulants (e.g., Apixaban intermediates) to DPP-4 inhibitors (e.g., Alogliptin, Linagliptin). However, the C3 chiral center presents a dual analytical challenge:
-
Lack of Chromophores: Many simple derivatives (e.g., 3-aminopiperidine, 3-hydroxypiperidine) are UV-transparent.
-
Basic Nitrogen Interaction: The secondary amine causes severe peak tailing on silica-based stationary phases due to silanol interactions.
This guide objectively compares the three primary validation methodologies—Direct Chiral SFC , Direct Chiral HPLC with Universal Detection , and Derivatization-HPLC —providing experimental protocols to ensure ICH Q2(R1) compliance.
Part 1: The Analytical Challenge
The validation of enantiomeric excess (ee) for 3-substituted piperidines is not merely a separation problem; it is a detection problem.
The "Basic" Problem
The piperidine nitrogen (
-
Solution: You must use a basic additive (Diethylamine or Isopropylamine) in the mobile phase to suppress ionization and shield silanols.
The Detection Problem
Without an aromatic ring attached directly to the piperidine, UV detection at 254 nm is impossible.
-
Solution: Use low-UV (200-210 nm), Refractive Index (RI), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS). Alternatively, derivatize to add a chromophore.[1][2][3]
Part 2: Method Comparison & Decision Matrix
Decision Matrix: Selecting the Right Workflow
The following logic gate determines the optimal method based on your molecule's physicochemical properties.
Figure 1: Decision tree for selecting the analytical method based on analyte properties and available instrumentation.
Comparative Analysis
| Feature | Method A: Chiral SFC | Method B: Direct HPLC (CAD/MS) | Method C: Derivatization HPLC |
| Primary Use | High-throughput screening, Process Control | Final QC of non-chromophoric APIs | R&D, labs with limited detectors |
| Separation Mechanism | Supercritical CO₂ + Modifier | Normal/Polar Organic Phase | Reversed Phase (Achiral or Chiral) |
| Speed | High (3–5 min runs) | Medium (10–20 min) | Low (Reaction time + 20 min run) |
| Sensitivity (LOD) | Good (if UV active) | Excellent (ng levels) | Excellent (depends on tag) |
| Robustness | Moderate (Pressure/Temp sensitive) | High | High (Covalent modification) |
| Green Factor | High (Low solvent waste) | Low (High solvent consumption) | Low (Reagent waste) |
Part 3: Experimental Protocols
Method A: Direct Chiral SFC (The Industrial Standard)
Best for: Piperidines with UV activity or when coupled with MS.
Theory: SFC utilizes the low viscosity of supercritical CO₂ to allow high flow rates. The "Basic Additive" rule is critical here to prevent amine adsorption.
Protocol:
-
Column: Chiralpak IG or IC (Immobilized phases preferred for solvent flexibility). 150 x 4.6 mm, 3 µm.
-
Mobile Phase:
-
A: CO₂ (100%)
-
B: Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA). Note: DEA is mandatory.
-
-
Gradient: 5% to 40% B over 5 minutes.
-
Conditions: Backpressure 120 bar, Temp 35°C, Flow 3.0 mL/min.
-
Detection: UV (if applicable) or MS (ESI+, SIM mode for [M+H]+).
Why this works: The basic additive in the modifier competes with the piperidine for the silanol sites on the polysaccharide backbone, sharpening the peak shape.
Method C: Derivatization with Benzoyl Chloride (The Problem Solver)
Best for: 3-Aminopiperidine or 3-Hydroxypiperidine lacking UV absorbance.
Theory: Reacting the secondary amine with benzoyl chloride introduces a strong UV chromophore (phenyl group), allowing detection at 254 nm and increasing retention on non-polar columns.
Workflow Diagram:
Figure 2: Pre-column derivatization workflow to introduce UV chromophores.
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mg of sample in 1 mL of 1M NaOH.
-
Reaction: Add 1.2 equivalents of Benzoyl Chloride dropwise at 0°C. Vortex for 10 minutes.
-
Quench: Add 0.5 mL of 1M Glycine solution (to consume excess reagent) or simply dilute with mobile phase if the reagent peak is resolved.
-
Extraction (Optional): Extract with Ethyl Acetate if the matrix is dirty.
-
Analysis: Inject onto Chiralpak AD-H. Mobile Phase: n-Hexane/IPA (90:10). Detection: UV 254 nm.[4]
Part 4: Validation Framework (ICH Q2(R1))
To validate the chiral purity method, you must demonstrate the following parameters.
Specificity (Resolution)
-
Requirement: Resolution (
) > 1.5 between enantiomers.[2][5] -
Critical Check: Inject the racemate to confirm separation. Inject the pure enantiomer to confirm elution order.
-
Acceptance: No interference from synthesis precursors.
Limit of Detection (LOD) & Quantitation (LOQ)
-
Context: Chiral impurities are often controlled at the 0.1% to 0.5% level.
-
Calculation:
- (Signal-to-Noise > 3:1)
- (Signal-to-Noise > 10:1)
-
Experimental Data Point: For 3-aminopiperidine (derivatized), LOQ is typically
of the nominal concentration.
Linearity
-
Range: From LOQ (e.g., 0.05%) to 120% of the specification limit (e.g., 0.6%).
-
Requirement:
.[5]
Robustness (The "Basic" Test)
-
Experiment: Vary the concentration of DEA/TEA in the mobile phase by ±0.05%.
-
Observation: If resolution collapses when DEA drops from 0.1% to 0.05%, the method is not robust. Set the standard at 0.2% to ensure a safety margin.
References
-
Chittabathina, V. R. B., et al. (2014).[2] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[2]
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.
-
De Klerck, K., et al. (2014).[6] "Screening approach for chiral separation of pharmaceuticals... Supercritical fluid chromatography." Journal of Chromatography A, 1363, 311-322.[6]
-
Thermo Fisher Scientific. (2023). "The Benefits of Charged Aerosol Detection (CAD) in HPLC."
-
BenchChem. (2025).[3] "Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds."
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
